molecular formula C24H27N3O12S2 B1622675 1H-Xantheno(2,1,9-def)isoquinolinedisulfonic acid, 2,3-dihydro-2-(2-hydroxyethyl)-1,3-dioxo-, compd. with 2-aminoethanol (1:2) CAS No. 72845-94-4

1H-Xantheno(2,1,9-def)isoquinolinedisulfonic acid, 2,3-dihydro-2-(2-hydroxyethyl)-1,3-dioxo-, compd. with 2-aminoethanol (1:2)

Cat. No.: B1622675
CAS No.: 72845-94-4
M. Wt: 613.6 g/mol
InChI Key: QVBXNCYILVOQRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Xantheno(2,1,9-def)isoquinolinedisulfonic acid, 2,3-dihydro-2-(2-hydroxyethyl)-1,3-dioxo-, compd. with 2-aminoethanol (1:2) is a useful research compound. Its molecular formula is C24H27N3O12S2 and its molecular weight is 613.6 g/mol. The purity is usually 95%.
The exact mass of the compound 1H-Xantheno(2,1,9-def)isoquinolinedisulfonic acid, 2,3-dihydro-2-(2-hydroxyethyl)-1,3-dioxo-, compd. with 2-aminoethanol (1:2) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-Xantheno(2,1,9-def)isoquinolinedisulfonic acid, 2,3-dihydro-2-(2-hydroxyethyl)-1,3-dioxo-, compd. with 2-aminoethanol (1:2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Xantheno(2,1,9-def)isoquinolinedisulfonic acid, 2,3-dihydro-2-(2-hydroxyethyl)-1,3-dioxo-, compd. with 2-aminoethanol (1:2) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

72845-94-4

Molecular Formula

C24H27N3O12S2

Molecular Weight

613.6 g/mol

IUPAC Name

2-hydroxyethylazanium;14-(2-hydroxyethyl)-13,15-dioxo-8-oxa-14-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,9,11,16(20),17-octaene-4,6-disulfonate

InChI

InChI=1S/C20H13NO10S2.2C2H7NO/c22-6-5-21-19(23)11-2-1-10-13-7-9(32(25,26)27)8-15(33(28,29)30)18(13)31-14-4-3-12(20(21)24)16(11)17(10)14;2*3-1-2-4/h1-4,7-8,22H,5-6H2,(H,25,26,27)(H,28,29,30);2*4H,1-3H2

InChI Key

QVBXNCYILVOQRY-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=CC=C4C3=C1C5=C(O4)C(=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)N(C2=O)CCO.C(CO)[NH3+].C(CO)[NH3+]

Canonical SMILES

C1=CC2=C3C(=CC=C4C3=C1C5=C(O4)C(=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)N(C2=O)CCO.C(CO)[NH3+].C(CO)[NH3+]

72845-94-4

Pictograms

Irritant

Origin of Product

United States

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